Home > Products > Screening Compounds P100429 > (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine
(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine - 2098064-93-6

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

Catalog Number: EVT-1770745
CAS Number: 2098064-93-6
Molecular Formula: C11H13FN4
Molecular Weight: 220.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

GDC-0994 (22)

  • Compound Description: GDC-0994 is an orally bioavailable small molecule inhibitor selective for extracellular signal-regulated kinase 1/2 (ERK1/2) kinase activity. [] It is currently in early clinical development. []

3-(((3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)methylene)amino)substituted-benzo[d][1,2,3]triazin-4(3H)-ones

  • Compound Description: This series of compounds was synthesized and tested for insecticidal and fungicidal activities. [] Some derivatives showed promising results against Mythimna separata Walker and Physalospora piricola. []

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. [] It exhibits desirable preclinical pharmacokinetics, robustly inhibits MET phosphorylation in vivo, and displays significant antitumor activity in MET-dependent models. []

1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one (TAK-063)

  • Compound Description: TAK-063 is a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor. [] It exhibits favorable pharmacokinetics, including high brain penetration in mice, and elevates striatal 3',5'-cyclic adenosine monophosphate (cAMP) and 3',5'-cyclic guanosine monophosphate (cGMP) levels. [] TAK-063 is currently undergoing clinical trials for schizophrenia treatment. []

3-(3-Aryl-4,5-dihydro-1H-pyrazol-5-yl)-2-(trifluoromethyl)-1,8-naphthyridines

  • Compound Description: This series of compounds was synthesized and evaluated for antibacterial and antifungal activities. [] Compound 5h displayed notable inhibition of bacterial and fungal growth. []

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

  • Compound Description: Hu7691 is a potent and selective Akt inhibitor with an improved cutaneous safety profile compared to earlier analogs. [] It demonstrates promising kinase selectivity, excellent anticancer cell proliferation potency, and low activity in inducing HaCaT (human keratinocyte) apoptosis. [] Hu7691 has received investigational new drug (IND) application approval from the National Medical Products Administration (NMPA). []

2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032)

  • Compound Description: GDC-0032 is a β-sparing phosphoinositide 3-kinase (PI3K) inhibitor with high unbound exposure and robust in vivo antitumor activity. [] It effectively suppresses tumor growth in mouse xenograft models at low doses and is currently under phase I clinical trials as a potential cancer treatment. []

4-(4-Fluorophenyl)-3-(pyridin-4-yl)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5-amine

  • Compound Description: The crystal structure of this compound has been reported. []

1-(4-Fluorophenyl)-2-((4-methyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)ethan-1-ol

  • Compound Description: This compound exhibits optical activity and has been identified as a potential candidate for preclinical research due to its levorotatory property, indicating a predominance of the S-enantiomer. []

1,3-dimethyl-1H-pyrazol-5-yl 3,7-dichloroquinoline-8-carboxylate (10a)

  • Compound Description: Compound 10a exhibited excellent herbicidal activity against barnyard grass in greenhouse experiments, with an EC50 of 10.37 g/ha. []

3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives

  • Compound Description: These derivatives were synthesized and evaluated for their antitumor and antibacterial activities. [] Compound 6h showed notable activity in both studies, while 6g and 6a exhibited promising antibacterial and antitumor activities, respectively. []

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

  • Compound Description: These derivatives were synthesized and their anti-cancer activity was evaluated. [] Compound 4d showed notable cytotoxicity against DU145 and HeLa cells and had good binding energy against human checkpoint kinase 1. []

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine (3)

  • Compound Description: This novel compound was synthesized via a condensation reaction. []
  • Compound Description: This copper(II) complex was synthesized and characterized. [] It exhibited intriguing bioactivity, acting as an efficient inhibitor of protein tyrosine phosphatase 1B (PTP1B) and demonstrating antiproliferative activity against MCF7 breast cancer cells. []

4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols

  • Compound Description: This series of S-derivatives was synthesized and investigated for their anti-hypoxic activity. [] 1-((4-ethyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-yl)thio)propane-2-one exhibited significant anti-hypoxic activity, surpassing the activity of Mexidol. []
  • Compound Description: This series of compounds was synthesized and evaluated for their analgesic, antibacterial, and antifungal activities. [] Some derivatives showed significant analgesic activity compared to Indomethacin, while others exhibited potent antibacterial activity against E. coli and K. pneumonia. []

2-hydroxy-6-((2-(1-isopropyl-1h-pyrazol-5-yl)pyridin-3-yl)methoxy)benzaldehyde (Compound 1)

  • Compound Description: This compound exists in different crystalline polymorphs, including free base Forms I and II and substance N. []
  • Compound Description: This series of compounds acts as G protein-gated inwardly-rectifying potassium (GIRK) channel activators. [] They exhibit nanomolar potency and improved metabolic stability compared to traditional urea-based GIRK activators. []

2,7-bis((3-(pyridin-2-yl)-1H-pyrazol-1-yl)methyl)naphthalene

  • Compound Description: Computational studies were conducted on this ligand to understand its geometric and electronic characteristics. [] The molecule was found to be slightly polar with a calculated total energy of 118141.72 kcal/mol. []

2-(3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-6,8-dichloro-3-methyl-2,3-dihydroquinazolm-4(1H)-one (Compound 10)

  • Compound Description: Compound 10 was synthesized and characterized, exhibiting excellent insecticidal activity against Plutella xylostella with 100% mortality at 1 ppm. []

3-(4-(2-((1H-Indol-5-yl)amino)-5-fluoropyrimidin-4-yl)-1H-pyrazol-1-yl)propanenitrile derivatives

  • Compound Description: These derivatives were designed as selective TYK2 inhibitors for treating inflammatory bowel disease (IBD). [] Compound 14l exhibited good TYK2 inhibition (IC50 = 9 nM), selectivity over other JAK kinases, and favorable pharmacokinetic properties. [] In a colitis model, 14l reduced pro-inflammatory cytokines and improved inflammation symptoms. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

  • Compound Description: Two isostructural compounds within this series, differing only in the aryl substituent (chlorophenyl vs. fluorophenyl), were synthesized and their crystal structures were reported. []

{4,6-diamino-2-[1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl}methyl methylcarbamate (I)

  • Compound Description: This compound is prepared and purified for use as an active pharmaceutical ingredient. [, ]

4-((5-substituted-1H-indol-3-yl)methyl)-3-methyl-1-phenyl-1H-pyrazol-5-ols

  • Compound Description: This series of compounds was synthesized via a facile two-step procedure involving Knoevenagel condensation followed by selective reduction. []

3-Phenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine (L1)

  • Compound Description: L1 is an asymmetric ligand that forms a complex with ZnCl2, exhibiting interesting phase behavior and fluorescent properties. []

para-di-2-(1-phenyl-3-pyridyl-4,5-dihydro-1H-pyrazol-5-yl)benzene

  • Compound Description: This pyrazoline derivative ligand was synthesized and characterized using various spectroscopic techniques. [] It showed strong fluorescence intensity with a peak emission at 467.5 nm. []

4-(1-phenyl-1H-pyrazol-3-yl)-[1,2,4]triazolo[4,3-a]quinoxalines and their 4-halogenopyrazolyl analogs

  • Compound Description: Several derivatives of these compounds were synthesized and their structures were elucidated. []

2-(4-(1-phenyl-1H-pyrazol-3-yl)phenoxy)-N-phenylacetamide hybrids

  • Compound Description: These novel hybrid molecules were synthesized, incorporating fused 1,4-dihydropyridines like acridines and tetrahydrodipyrazolo[3,4-b:4',3'-e]pyridines. []

N-[6-(4-butanoyl-5-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-1H-indole-3-carboxamide (SAR216471)

  • Compound Description: SAR216471 is a potent, reversible P2Y12 receptor antagonist. [] It exhibits high selectivity for the P2Y12 receptor and potent inhibition of ADP-induced platelet aggregation. [] SAR216471 displays promising in vivo antiplatelet and antithrombotic activities. []

3,6-di(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles

  • Compound Description: A novel method for synthesizing these compounds using a magnetically separable graphene oxide anchored sulfonic acid catalyst was developed. []
  • Compound Description: These compounds were designed and synthesized as potential anticancer agents. [] Many exhibited moderate to good cytotoxic activity against different human cancer cell lines, with some showing greater potency than the standard drug etoposide. []
Overview

The compound (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine is an organic molecule that incorporates a pyrazole ring, a pyridine moiety, and a fluoroethyl group. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly in targeting specific biological pathways.

Source and Classification

This compound can be classified under the category of pyrazole derivatives, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The presence of the pyridine ring further enhances its pharmacological profile by contributing to its interaction with various biological targets.

Synthesis Analysis

Methods and Technical Details

The synthesis of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine typically involves multi-step organic reactions. Common methods include:

  1. Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine derivatives with appropriate carbonyl compounds.
  2. Introduction of the Fluoroethyl Group: This step often utilizes electrophilic fluorination techniques or nucleophilic substitution reactions involving fluoroethyl halides.
  3. Pyridine Integration: The incorporation of the pyridine moiety may involve coupling reactions or cyclization strategies that allow for the formation of heterocycles.

Utilizing databases like Reaxys can provide specific reaction pathways and detailed methodologies from published literature, allowing chemists to replicate or modify existing procedures for synthesis .

Molecular Structure Analysis

Structure and Data

The molecular structure of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine can be represented as follows:

  • Molecular Formula: C12_{12}H14_{14}F1_{1}N5_{5}
  • Molecular Weight: Approximately 245.27 g/mol
  • Structural Features:
    • A pyrazole ring (five-membered ring with two nitrogen atoms).
    • A pyridine ring (six-membered aromatic ring with one nitrogen atom).
    • A fluoroethyl substituent (a two-carbon chain with a fluorine atom).

This structure contributes to its unique chemical properties and potential reactivity profiles.

Chemical Reactions Analysis

Reactions and Technical Details

The compound can participate in various chemical reactions, including:

  1. Nucleophilic Substitution: The amine group can act as a nucleophile, allowing for further derivatization.
  2. Electrophilic Aromatic Substitution: The pyridine ring can undergo substitution reactions, which may modify its electronic properties.
  3. Condensation Reactions: The amine functionality allows for potential condensation with aldehydes or ketones, forming imines or related compounds.

Each reaction pathway will depend on the specific conditions employed, such as solvent choice, temperature, and catalysts used .

Mechanism of Action

Process and Data

The mechanism of action for compounds like (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine typically involves:

  1. Binding to Biological Targets: The compound may interact with specific enzymes or receptors due to its structural features.
  2. Modulation of Biological Pathways: Depending on its target, it could inhibit or activate certain pathways involved in disease processes.
  3. Pharmacokinetics and Pharmacodynamics: Understanding how the compound is absorbed, distributed, metabolized, and excreted is crucial for determining its efficacy and safety.

Experimental data from in vitro studies would provide insights into these mechanisms .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine are significant for its application:

  • Solubility: Typically soluble in polar solvents due to the presence of amine groups.
  • Melting Point: Specific melting point data would need to be obtained from experimental studies.
  • Stability: Stability under various pH conditions should be assessed to determine its shelf life and usability in formulations.

These properties are essential for determining how the compound can be utilized in practical applications .

Applications

Scientific Uses

The potential applications of (1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine include:

  1. Drug Development: As a lead compound in developing treatments for diseases influenced by the biological pathways it targets.
  2. Research Tool: Utilized in biochemical assays to study enzyme activity or receptor interactions.
  3. Material Science: Potentially used in creating novel materials with specific electronic or optical properties due to its unique structure.

Continued research into this compound could unveil further applications across various scientific fields .

Properties

CAS Number

2098064-93-6

Product Name

(1-(2-fluoroethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)methanamine

IUPAC Name

[2-(2-fluoroethyl)-5-pyridin-3-ylpyrazol-3-yl]methanamine

Molecular Formula

C11H13FN4

Molecular Weight

220.25 g/mol

InChI

InChI=1S/C11H13FN4/c12-3-5-16-10(7-13)6-11(15-16)9-2-1-4-14-8-9/h1-2,4,6,8H,3,5,7,13H2

InChI Key

VNIZXIXRHOSTAT-UHFFFAOYSA-N

SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CN)CCF

Canonical SMILES

C1=CC(=CN=C1)C2=NN(C(=C2)CN)CCF

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.